molecular formula C10H9NO B099982 Quinolin-5-ylmethanol CAS No. 16178-42-0

Quinolin-5-ylmethanol

Cat. No. B099982
Key on ui cas rn: 16178-42-0
M. Wt: 159.18 g/mol
InChI Key: ZKPMQVSVRVORAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07601714B2

Procedure details

To a solution of quinoline-5-carboxylic acid (500 mg, 2.83 mmol) in THF (10 mL) was added slowly LiAlH4 (1.0 M, THF) solution at 0° C. The resulting residue was heated to 70° C. for 3 h and stirred at room temperature for 16 h. The reaction mixture was cooled to 0° C. and quenched with water (1 mL) and 10% NaOH (1.5 mL) solution. The reaction mixture was stirred for 1 h. The solution was filtered through a pad of celite and rinsed with THF. The filtrate was concentrated and the resulting residue was purified by silica gel prep TLC using 95:5 CH2Cl2:MeOH as an eluent to afford 218 mg of quinolin-5-yl-methanol (48%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11](O)=[O:12])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[N:1]1[C:10]2[C:5](=[C:6]([CH2:11][OH:12])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1=CC=CC=2C(=CC=CC12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with water (1 mL) and 10% NaOH (1.5 mL) solution
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a pad of celite
WASH
Type
WASH
Details
rinsed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel prep TLC

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CC=CC2=C(C=CC=C12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 218 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.